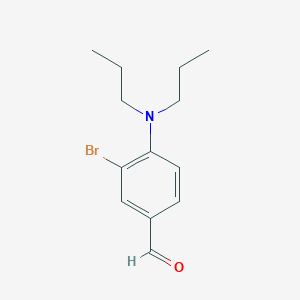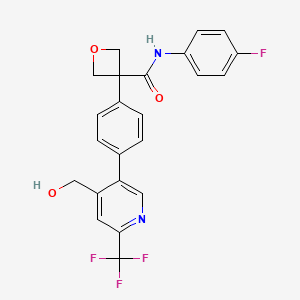
Ido1-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDO1-IN-18 is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the catabolism of tryptophan via the kynurenine pathway. IDO1 is known for its immunosuppressive properties, which are exploited by various cancers to evade the immune system . By inhibiting IDO1, this compound aims to restore immune function and enhance anti-tumor immunity .
Preparation Methods
The synthesis of IDO1-IN-18 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow chemistry .
Chemical Reactions Analysis
IDO1-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Scientific Research Applications
IDO1-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
IDO1-IN-18 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the catabolism of tryptophan into kynurenine . This inhibition leads to an increase in local tryptophan levels and a decrease in kynurenine levels, which in turn reduces the immunosuppressive environment created by tumors . The molecular targets and pathways involved include the kynurenine pathway, immune checkpoint pathways, and various signaling pathways that regulate immune cell function .
Comparison with Similar Compounds
IDO1-IN-18 is compared with other IDO1 inhibitors such as indoximod, epacadostat, and navoximod . While all these compounds target the same enzyme, this compound is unique in its specific binding affinity and selectivity for IDO1 . Similar compounds include:
Indoximod: An IDO1 inhibitor that modulates the immune response by reversing the immunosuppressive effects of IDO1.
Epacadostat: A potent and selective IDO1 inhibitor that has shown promise in combination with other immunotherapies.
Navoximod: Another IDO1 inhibitor that has been evaluated in clinical trials for its safety and efficacy in cancer treatment.
This compound stands out due to its unique chemical structure and its potential for higher efficacy and lower toxicity compared to other IDO1 inhibitors .
Properties
Molecular Formula |
C23H18F4N2O3 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[4-[4-(hydroxymethyl)-6-(trifluoromethyl)pyridin-3-yl]phenyl]oxetane-3-carboxamide |
InChI |
InChI=1S/C23H18F4N2O3/c24-17-5-7-18(8-6-17)29-21(31)22(12-32-13-22)16-3-1-14(2-4-16)19-10-28-20(23(25,26)27)9-15(19)11-30/h1-10,30H,11-13H2,(H,29,31) |
InChI Key |
KTZHBUHZJXHRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C3=CN=C(C=C3CO)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


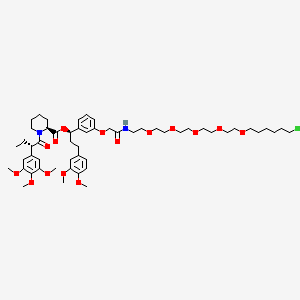
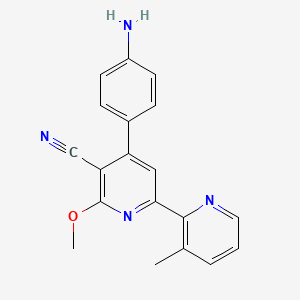
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
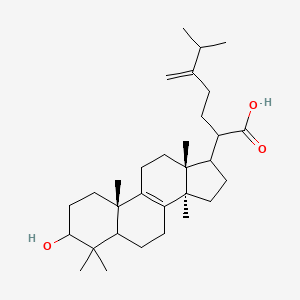
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)
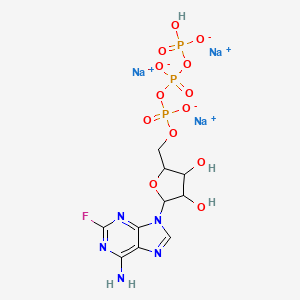
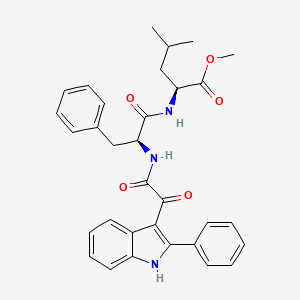
![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)
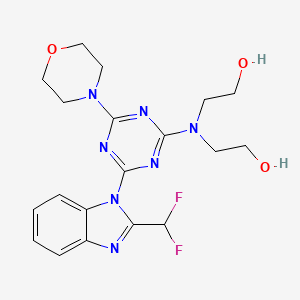
![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
